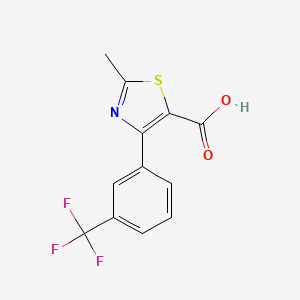
3-chloro-1H-indene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1H-indene-2-carbaldehyde is an organic compound that belongs to the indene family It is characterized by a chloro substituent at the third position and an aldehyde group at the second position of the indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-indene-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of ortho-formyl trans-cinnamaldehydes with Hantzsch ester in the presence of an aminocatalyst . This method is advantageous due to its regiospecificity and transition-metal-free conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chloro substituent.
Major Products Formed
Oxidation: 3-chloro-1H-indene-2-carboxylic acid.
Reduction: 3-chloro-1H-indene-2-methanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-chloro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-1H-indene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the chloro substituent can influence the compound’s reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
1H-indene-2-carbaldehyde: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
3-bromo-1H-indene-2-carbaldehyde: Similar structure but with a bromo substituent, which can lead to different reactivity and applications.
3-methyl-1H-indene-2-carbaldehyde:
Uniqueness
3-chloro-1H-indene-2-carbaldehyde is unique due to the presence of both the chloro substituent and the aldehyde group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C10H7ClO |
|---|---|
Peso molecular |
178.61 g/mol |
Nombre IUPAC |
3-chloro-1H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,6H,5H2 |
Clave InChI |
BKLKOMMLYFQHDW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=C1C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12281401.png)
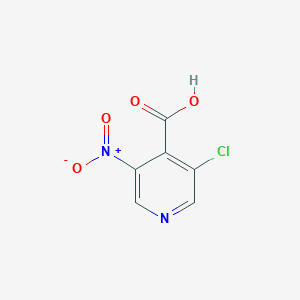




![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12281441.png)

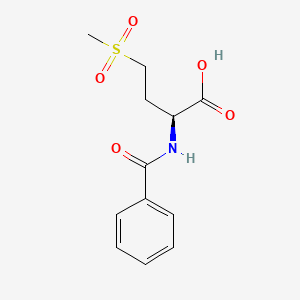
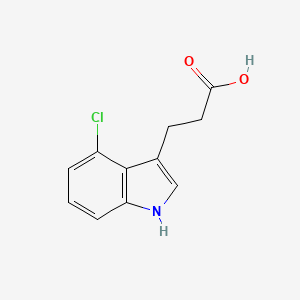
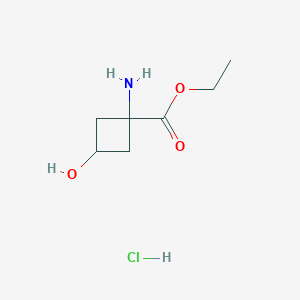
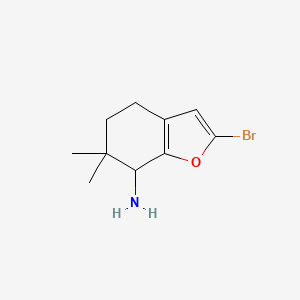
![5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12281495.png)
